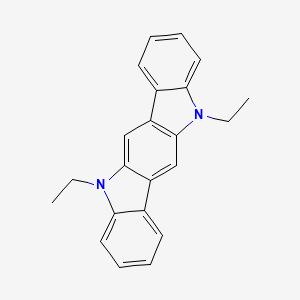
Indolo(3,2-b)carbazole, 5,11-diethyl-5,11-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolo(3,2-b)carbazole, 5,11-diethyl-5,11-dihydro- is a derivative of indolocarbazole, a class of heterocyclic compounds characterized by a planar ring system consisting of indole and carbazole elements. These compounds are known for their π electron-rich and extended structures, making them highly active in various chemical reactions .
Preparation Methods
The synthesis of Indolo(3,2-b)carbazole, 5,11-diethyl-5,11-dihydro- typically involves the following steps:
Starting Materials: The synthesis begins with tetra-tert-butylated 6,12-diaryl-5,11-dihydroindolo(3,2-b)carbazoles.
tert-Butylation: An efficient tert-butylation process is employed to prepare the starting materials.
Reaction Conditions: The reaction mixture is stirred and refluxed in acetic acid for 24 hours, followed by cooling to room temperature and precipitation of the product.
Chemical Reactions Analysis
Indolo(3,2-b)carbazole, 5,11-diethyl-5,11-dihydro- undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to its π electron-rich structure, it is highly active in electrophilic substitution reactions.
Oxidation and Reduction:
Substitution: Common reagents for substitution reactions include bromine and iodine, which can replace hydrogen atoms in the compound.
Major products formed from these reactions include various substituted derivatives of indolo(3,2-b)carbazole.
Scientific Research Applications
Indolo(3,2-b)carbazole, 5,11-diethyl-5,11-dihydro- has several scientific research applications:
Chemical Sensors: It is employed in the development of chemical sensors due to its high reactivity and ability to form stable complexes with various analytes.
Biological Research: Indolocarbazole derivatives, including this compound, are studied for their potential biological activities, such as protein kinase inhibition.
Mechanism of Action
The mechanism of action of Indolo(3,2-b)carbazole, 5,11-diethyl-5,11-dihydro- involves its interaction with molecular targets and pathways:
Protein Kinase Inhibition: The compound exhibits high potency as an inhibitor of protein kinase C (PKC), which plays a crucial role in regulating cellular responses such as gene expression, cell proliferation, and inflammatory response.
Electrophilic Substitution: Its π electron-rich structure allows it to readily participate in electrophilic substitution reactions, forming stable complexes with various functional groups.
Comparison with Similar Compounds
Indolo(3,2-b)carbazole, 5,11-diethyl-5,11-dihydro- can be compared with other similar compounds, such as:
- 11,12-Dihydroindolo(2,3-a)carbazole
- 5,7-Dihydroindolo(2,3-b)carbazole
- 5,8-Dihydroindolo(2,3-c)carbazole
- 5,12-Dihydroindolo(3,2-a)carbazole
- 5,11-Dihydroindolo(3,2-b)carbazole
These compounds share similar structural features but differ in their specific functional groups and reactivity, making Indolo(3,2-b)carbazole, 5,11-diethyl-5,11-dihydro- unique in its applications and chemical behavior.
Properties
CAS No. |
106362-62-3 |
|---|---|
Molecular Formula |
C22H20N2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5,11-diethylindolo[3,2-b]carbazole |
InChI |
InChI=1S/C22H20N2/c1-3-23-19-11-7-5-9-15(19)17-14-22-18(13-21(17)23)16-10-6-8-12-20(16)24(22)4-2/h5-14H,3-4H2,1-2H3 |
InChI Key |
DTJBCJAGRDRIPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5N4CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




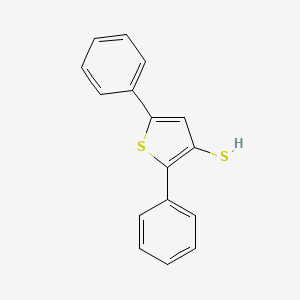
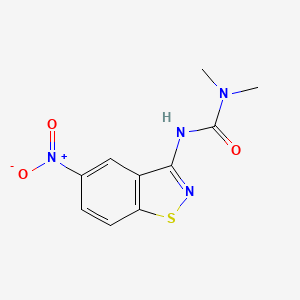

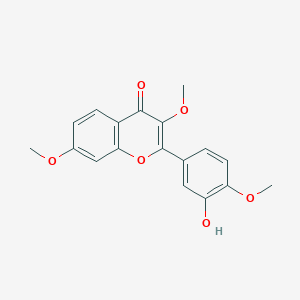

![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
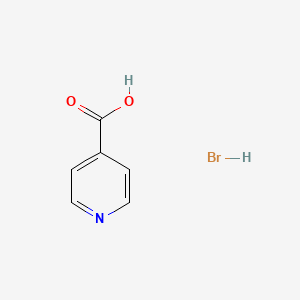
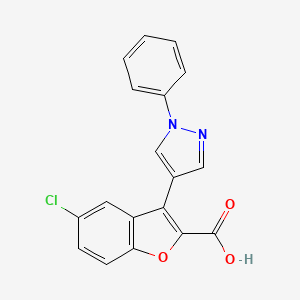
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
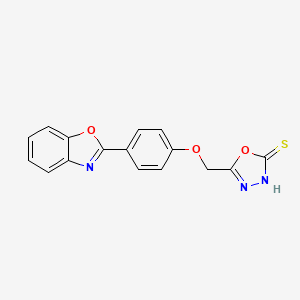

![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
